molecular formula C17H20N2O4 B15105893 Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate

Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B15105893
M. Wt: 316.35 g/mol
InChI Key: NHYWOISAFHXCJU-UHFFFAOYSA-N
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Description

Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Coupling Reaction: The oxazole derivative is then coupled with 4-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group with butanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the benzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole or benzoate derivatives.

Scientific Research Applications

Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in therapeutic effects such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic drug containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

Uniqueness

Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxazole ring with a benzoate ester makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

butyl 4-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C17H20N2O4/c1-4-5-10-22-17(21)13-6-8-14(9-7-13)18-16(20)15-11(2)19-23-12(15)3/h6-9H,4-5,10H2,1-3H3,(H,18,20)

InChI Key

NHYWOISAFHXCJU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(ON=C2C)C

Origin of Product

United States

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